molecular formula C12H12ClN3 B1505328 4-Phenylpicolinimidamide hydrochloride CAS No. 1179361-01-3

4-Phenylpicolinimidamide hydrochloride

Cat. No.: B1505328
CAS No.: 1179361-01-3
M. Wt: 233.69 g/mol
InChI Key: MZUBDHQXEYJYIC-UHFFFAOYSA-N
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Description

4-Phenylpicolinimidamide hydrochloride is a substituted picolinimidamide derivative characterized by a phenyl group at the 4-position of the pyridine ring and an amidine functional group. The amidine group and aromatic substituents contribute to its reactivity, solubility, and ability to interact with biological targets, making it a candidate for further pharmacological exploration .

Properties

IUPAC Name

4-phenylpyridine-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3.ClH/c13-12(14)11-8-10(6-7-15-11)9-4-2-1-3-5-9;/h1-8H,(H3,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUBDHQXEYJYIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=C2)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704325
Record name 4-Phenylpyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179361-01-3
Record name 2-Pyridinecarboximidamide, 4-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1179361-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phenylpyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Analogues with High Similarity

The following compounds exhibit high structural similarity to 4-Phenylpicolinimidamide hydrochloride, differing primarily in substituent type and position:

Compound Name CAS No. Substituent Similarity Index Molecular Formula Molecular Weight Key Properties/Applications
4-Phenoxypicolinimidamide hydrochloride 1179360-52-1 Phenoxy (4-position) 0.96 C12H12ClN3O 257.70 Enhanced lipophilicity; potential protease inhibition
4-Ethoxypicolinimidamide hydrochloride 1179359-73-9 Ethoxy (4-position) 0.95 C9H12ClN3O 213.66 Higher solubility in polar solvents due to shorter alkyl chain
4-(Pyridin-3-yloxy)picolinimidamide HCl 1179362-89-0 Pyridinyloxy (4-pos) 0.93 C11H11ClN4O 250.69 Improved binding to nicotinic receptors

Key Observations :

  • Conversely, the ethoxy group in 4-Ethoxypicolinimidamide improves aqueous solubility, favoring applications requiring polar solvents .
  • Biological Activity : The pyridinyloxy substituent in 4-(Pyridin-3-yloxy)picolinimidamide may facilitate interactions with neurotransmitter receptors, suggesting utility in neurological drug development .

Positional Isomers and Lower-Similarity Analogues

Compounds with lower similarity indices often differ in substituent positions or core structures:

Compound Name CAS No. Substituent Similarity Index Molecular Formula Molecular Weight Key Properties/Applications
5-Phenylpicolinimidamide hydrochloride 357287-88-8 Phenyl (5-position) 0.82 C12H12ClN3 241.70 Reduced steric hindrance; altered binding kinetics
4-(Pentyloxy)picolinimidamide HCl 1179362-46-9 Pentyloxy (4-position) N/A C11H18ClN3O 243.73 High thermal stability; storage at 2–8°C under inert atmosphere
4-(tert-Butoxy)picolinimidamide HCl - tert-Butoxy (4-pos) N/A C10H16ClN3O 229.71 Bulky substituent limits metabolic degradation; prolonged half-life

Key Observations :

  • Alkoxy Substituents : Longer-chain alkoxy groups (e.g., pentyloxy) enhance hydrophobic interactions but may reduce solubility. The tert-butoxy group confers steric protection, improving metabolic stability .

Functional Group Variations

Other analogues replace the amidine group or modify the aromatic system:

Compound Name CAS No. Core Structure Key Differences Applications
4-(Benzyloxy)benzimidamide hydrochloride 57928-60-6 Benzene ring Amidino group on benzene Enzyme inhibition studies
Tapentadol Hydrochloride - Opioid backbone Non-amidine structure Analgesic agent


Key Observations :

  • Core Modifications : Replacement of the pyridine ring with a benzene system (e.g., 4-(Benzyloxy)benzimidamide) shifts reactivity toward electrophilic aromatic substitution, broadening synthetic utility .

Research and Development Implications

For instance:

  • 4-Phenoxypicolinimidamide: Prioritized for antiviral research due to its protease-binding affinity .
  • 4-(tert-Butoxy)picolinimidamide : Explored in CNS drug design for its enhanced stability .

Future studies should focus on structure-activity relationships (SAR) to optimize pharmacokinetic profiles and target engagement.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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